N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide
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Overview
Description
N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiophene ring substituted with two carboxamide groups, each linked to a hydroxybutyl moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide typically involves the reaction of thiophene-2,5-dicarboxylic acid with (2R)-1-hydroxybutan-2-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bonds. The process may involve steps such as:
- Activation of the carboxylic acid groups using reagents like carbodiimides.
- Coupling with the amine under anhydrous conditions.
- Purification of the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The amide groups can be reduced to amines.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used to introduce substituents onto the thiophene ring.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxy groups.
Reduction: Conversion of amide groups to amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the thiophene ring.
Scientific Research Applications
N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in protein studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N2,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,5-dicarboxamide: Lacks the hydroxybutyl substituents, resulting in different chemical properties.
Pyridine-2,6-dicarboxamide: Contains a pyridine ring instead of a thiophene ring, leading to variations in reactivity and applications.
Furan-2,5-dicarboxamide: Features a furan ring, which alters its chemical behavior compared to thiophene derivatives.
Uniqueness
N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide is unique due to its combination of hydroxybutyl and thiophene moieties. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
193140-22-6 |
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Molecular Formula |
C14H22N2O4S |
Molecular Weight |
314.40 g/mol |
IUPAC Name |
2-N,5-N-bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C14H22N2O4S/c1-3-9(7-17)15-13(19)11-5-6-12(21-11)14(20)16-10(4-2)8-18/h5-6,9-10,17-18H,3-4,7-8H2,1-2H3,(H,15,19)(H,16,20)/t9-,10-/m1/s1 |
InChI Key |
FAZCHKWRENMLAW-NXEZZACHSA-N |
Isomeric SMILES |
CC[C@H](CO)NC(=O)C1=CC=C(S1)C(=O)N[C@H](CC)CO |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC=C(S1)C(=O)NC(CC)CO |
Origin of Product |
United States |
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